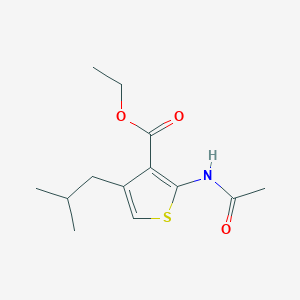
N-(3,4-dimethylphenyl)-3-(5-ethyl-2-furyl)propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3,4-dimethylphenyl)-3-(5-ethyl-2-furyl)propanamide, commonly known as DMFP, is a chemical compound that has been of great interest in scientific research. It is a member of the class of compounds known as propanamides, which are characterized by the presence of a propanamide group (-CONH2) attached to a three-carbon chain. DMFP has been studied extensively due to its potential applications in various fields, including medicine, agriculture, and industry.
作用機序
The mechanism of action of DMFP is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes and receptors in the body. For example, DMFP has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the inflammatory response. DMFP has also been found to bind to certain receptors in the brain, including the serotonin 5-HT2A receptor and the dopamine D2 receptor.
Biochemical and Physiological Effects
DMFP has been found to have a range of biochemical and physiological effects. In animal studies, DMFP has been found to reduce inflammation and pain, as well as to improve cognitive function. DMFP has also been found to have antioxidant properties, which may help to protect against oxidative stress.
実験室実験の利点と制限
One advantage of using DMFP in lab experiments is that it is relatively easy to synthesize and purify. DMFP is also relatively stable and has a long shelf life, which makes it a useful compound for long-term experiments. However, one limitation of using DMFP in lab experiments is that it can be toxic at high doses, which may limit its use in certain types of experiments.
将来の方向性
There are many potential future directions for research on DMFP. One area of interest is the development of new pain relief medications based on DMFP. Another area of interest is the development of new pesticides and herbicides based on DMFP. Additionally, further research is needed to fully understand the mechanism of action of DMFP and its potential applications in various fields.
合成法
DMFP can be synthesized through a multistep process involving several chemical reactions. The first step involves the reaction of 3,4-dimethylphenylacetic acid with ethyl magnesium bromide to form 3,4-dimethylphenylpropanoic acid. The second step involves the reaction of 3,4-dimethylphenylpropanoic acid with furfurylamine to form DMFP.
科学的研究の応用
DMFP has been studied extensively in scientific research due to its potential applications in various fields. In medicine, DMFP has been found to have anti-inflammatory and analgesic properties, making it a potential candidate for the development of new pain relief medications. DMFP has also been studied for its potential use in the treatment of Alzheimer's disease, as it has been found to inhibit the formation of beta-amyloid plaques in the brain.
In agriculture, DMFP has been studied for its potential use as a pesticide. It has been found to be effective against a wide range of pests, including aphids, whiteflies, and spider mites. DMFP has also been studied for its potential use as a herbicide, as it has been found to inhibit the growth of certain weeds.
In industry, DMFP has been studied for its potential use as a chemical intermediate in the production of various compounds, including pharmaceuticals and fragrances.
特性
IUPAC Name |
N-(3,4-dimethylphenyl)-3-(5-ethylfuran-2-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO2/c1-4-15-7-8-16(20-15)9-10-17(19)18-14-6-5-12(2)13(3)11-14/h5-8,11H,4,9-10H2,1-3H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMXFBIWMAQPNOW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(O1)CCC(=O)NC2=CC(=C(C=C2)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3,4-dimethylphenyl)-3-(5-ethylfuran-2-yl)propanamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![methyl [(5-ethyl-9,10-dihydro-8H-cyclopenta[4,5]thieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidin-3-yl)thio]acetate](/img/structure/B5876768.png)
![3-amino-4-imino-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2(1H)-one](/img/structure/B5876770.png)
![4-cyano-2-fluoro-N-[2-(4-methyl-1-piperidinyl)phenyl]benzamide](/img/structure/B5876779.png)
![N-[1-[(cyclohexylamino)carbonyl]-2-(3-pyridinyl)vinyl]-2-furamide](/img/structure/B5876786.png)
![N-cyclohexyl-N'-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]urea](/img/structure/B5876795.png)
![8-ethyl-3,3-dimethyl-6-(1-piperidinyl)-3,4-dihydro-1H-pyrano[3,4-c]pyridine-5-carbonitrile](/img/structure/B5876799.png)


![methyl 3-{[(3,4-dimethylphenyl)amino]carbonyl}-5-nitrobenzoate](/img/structure/B5876820.png)


![N-[2-(dimethylamino)ethyl]-N'-[3-(trifluoromethyl)phenyl]thiourea](/img/structure/B5876851.png)
![5-ethyl-3-methyl-N-[5-(methylthio)-1,3,4-thiadiazol-2-yl]-1-benzofuran-2-carboxamide](/img/structure/B5876860.png)
![3-[(4-methoxybenzyl)thio]-5-(4-methoxyphenyl)-4H-1,2,4-triazole](/img/structure/B5876861.png)